molecular formula C14H14ClN3 B194715 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline CAS No. 99010-64-7

4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline

Cat. No. B194715
CAS RN: 99010-64-7
M. Wt: 259.73 g/mol
InChI Key: RRCWSLBKLVBFQD-UHFFFAOYSA-N
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Description

Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .


Synthesis Analysis

Traditional synthetic techniques require the utilization of costly and severe conditions, such as high temperatures and low yielding . Nowadays, researchers are looking for innovative ways to decrease the usage of chemicals and solvents which are harmful to both human health and the environment . The green pathway for the synthesis of quinoline derivatives was described in this review article, and it was proven to be significantly more effective than traditional methods .


Molecular Structure Analysis

Quinoline is characterized by a double-ring structure that contains a benzene ring fused to pyridine at two adjacent carbon atoms . It is also known as 1-benzazine, benzopyridine, and 1-azanaphthalene .


Chemical Reactions Analysis

Several classical approaches had been developed for the construction of quinoline derivatives, conventional and microwave irradiation, including the Skraup, Doebner, Doebner Miller, Pfitzinger, Gauld Jacobs, Riehm, Combes, Conard-Limpach and Povarov reactions .


Physical And Chemical Properties Analysis

The general formula for a cycloalkane composed of n carbons is CnH2n, and not CnH2n+2 as for alkanes .

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and Kinase Inhibition : Imidazo[4,5-c]quinoline derivatives, including compounds like 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline, have been synthesized and studied for their biological activity as PI3K/mTOR inhibitors. These compounds are synthesized using a series of chemical reactions, with Suzuki reaction and the closure of the imidazolinone ring being key steps, and have shown interesting kinase profiles as dual PI3K/mTOR tool compounds (Liu Yanjie et al., 2017).

Structural Characterization : The structure of 4-Chlorobenzaldehyde (1-isobutyl-1H-imidazo[4,5-c]quinolin-4-yl)hydrazone monohydrate has been elucidated. The 1H-imidazo[4,5-c]quinoline ring in this compound is found to be approximately planar and forms a dihedral angle with the chlorophenyl ring, indicating a rigid structure conducive for further chemical modifications or biological interactions (Wan-Sin Loh et al., 2011).

Chemical Modifications and Derivatives

Synthesis of Derivatives : Research has been conducted on the nucleophilic substitution of 4-chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline with various reactants to synthesize new derivatives. These derivatives, characterized by different spectroscopic techniques, potentially broaden the chemical and biological applications of the core imidazo[4,5-c]quinoline structure (S. Viveka et al., 2012).

Multi-component Reactions and Cyclization : The compound has been used as a moiety in complex multi-component reactions, such as the Groebke–Blackburn–Bienaymé reaction, followed by Ullmann-type coupling to access novel nitrogen-containing pentacyclic structures. This highlights the compound's versatility in synthetic organic chemistry (S. Dianat et al., 2015).

Computational Studies and Conformational Analysis

Conformational Analysis : Detailed conformational analysis and geometry optimization of 1-(2-methylpropyl)-1H-imidazo[4, 5]quinolin-4-amine, a structurally related compound, were performed using the Hartree-Fock calculation method. This study provided insights into the molecule's most stable conformations and its potential interaction sites with biological receptors, contributing to the understanding of the structure-activity relationship of these compounds (I. Otuokere & F. J. Amaku, 2015).

Safety And Hazards

When handling chemicals, it’s important to wash face, hands and any exposed skin thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves/protective clothing/eye protection/face protection. Use only outdoors or in a well-ventilated area. Do not breathe dust/fume/gas/mist/vapors/spray. Keep away from heat/sparks/open flames/hot surfaces .

Future Directions

There remains a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .

properties

IUPAC Name

4-chloro-1-(2-methylpropyl)imidazo[4,5-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3/c1-9(2)7-18-8-16-12-13(18)10-5-3-4-6-11(10)17-14(12)15/h3-6,8-9H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRCWSLBKLVBFQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=NC2=C1C3=CC=CC=C3N=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50327633
Record name 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline
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Molecular Weight

259.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline

CAS RN

99010-64-7
Record name 4-Chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline
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Record name 4-Chloro-1-isobutyl-1H-imidazo(4,5-C)quinoline
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Record name 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline
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Record name 4-Chloro-1-(2-mehtylpropyl-1H-imidazo[4,5-c]quinoline
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Record name 4-CHLORO-1-ISOBUTYL-1H-IMIDAZO(4,5-C)QUINOLINE
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Synthesis routes and methods I

Procedure details

To 40 ml of cold N,N-dimethylformamide (10°-20° C.) was added slowly 5.9 g (0.0385 mole) of phosphorus oxychloride with swirling, the temperature of the mixture being maintained at 10°-20° C. 1-Isobutyl-1H-imidazo[4,5-c]quinolin-5-oxide (6.2 g; 0.0257 mole) from Step (C) above was added gradually with swirling and cooling. After addition was complete, the solution was allowed to stand at room temperature for about 30 minutes with occasional swirling. The solution was then heated on a steam bath for thirty minutes. After allowing it to cool, the solution was poured onto ice with stirring, and the resulting mixture was brought to pH 8-9 with concentrated ammonium hydroxide. The resulting off-white solid was filtered, washed with water, rinsed with ether, and dried to provide 6.0 g of crude 4-chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline having a m.p. of 135°-138° C.
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.9 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 9.95 g (0.0412 mole) of 1-isobutyl-1H-imidazo[4,5-c]quinolin-5-oxide (from Example 74) and 100 ml of phosphorus oxychloride was heated at its reflux temperature for 2.5 hours, and was then cooled and poured into ice with stirring. Basification (to pH 9-10) with 50% aqueous sodium hydroxide solution was followed by extraction with dichloromethane. The extracts were dried over sodium chloride and sodium bicarbonate, and then evaporated to provide a solid residue. A sample of the residue was recrystallized from diethyl ether to provide 4-chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline, m.p. 134°-136° C. Analysis: Calculated for C14H17ClN3 : %C, 64.7; %H, 5.4; %N, 16.2; Found: %C, 64.3; %H, 5.3; %N, 16.3.
Quantity
9.95 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A suspension of 2-chloro-N4 -(2-methylpropyl)-3,4-quinolinediamine (35 g) and triethylorthoformate (52.3 g, 2.5 eq) was heated at 145° C. for 10 h, during which time ethanol was removed by distillation. The resulting mixture was cooled to room temperature and the solid was removed by filtration. The solid was dissolved in hydrochloric acid (100 mL, 4N). The resulting solution was added to a solution of sodium hydroxide. The precipitate was filtered and washed with water to afford the product 4-chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline in 92% yield.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
52.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A solution of 2-chloro-N4 -(2-methylpropyl)-3,4-quinolinediamine (3 g) in triethylorthoformate (2.8 g) was heated at 80° C. for 15 h. The resulting solution was cooled to ambient temperature and 20 mL of chloroform was added. The solution was washed with water. The product 4-chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]-quinoline was obtained by concentrating the solution.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
JF Gerster, KJ Lindstrom, RL Miller… - Journal of medicinal …, 2005 - ACS Publications
1H-Imidazo-[4,5-c]quinolines were prepared while investigating novel nucleoside analogues as potential antiviral agents. While these compounds showed no direct antiviral activity …
Number of citations: 171 pubs.acs.org
R Kayarmar, GK Nagaraja, M Bhat, P Naik… - Medicinal Chemistry …, 2014 - Springer
In search of new and efficient antimicrobial and anticancer agents based on the imidazoquinoline structural framework, a series of novel 7-(1-isobutyl-1H-imidazo[4,5-c]quinolin-4-yl)-7-…
Number of citations: 9 link.springer.com
B Zhao, YZ Rong, XH Huang, JS Shen - Bioorganic & medicinal chemistry …, 2007 - Elsevier
Crystal structure of the imiquimod has been determined by single crystal X-ray analysis, imiquimod crystallizes in orthorhombic space group P2 1 2 1 2 1 and the molecules are linked …
Number of citations: 15 www.sciencedirect.com
R Kayarmar, GK Nagaraja, P Naik… - Journal of Saudi …, 2017 - Elsevier
A new series of N-substituted azetidinones (9a–h) synthesized by condensation of 4-arylidene hydrazino 1-isobutyl-1H-imidazo[4,5-c]quinolines (8a–h) with chloroacetyl chloride …
Number of citations: 24 www.sciencedirect.com
HK Fun, WS Loh, R Kayarmar… - … Section E: Structure …, 2011 - scripts.iucr.org
In the title compound, C15H17N3O, the 1H-imidazo[4,5-c]quinoline ring system is approximately planar, with a maximum deviation of 0.036 (1) Å. The C—N—C—C torsion angles …
Number of citations: 11 scripts.iucr.org

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